Thonningianin A

Chinese Name
赶黄草苷A
English Name
Thonningianin A
标识符
CAS No.
271579-11-4
Molecular Formula
C42H34O21
Molecular Weight
874.7130
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
874.7130
druglikeness.valid
TPSA
TPSA
357.1900
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
2.5520
druglikeness.valid
LogD
LogD
2.5524
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
0.0060
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
0.6942
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
低
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
91.0245
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.6
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
无
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
0.5987
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
5.5201
druglikeness.valid
MRTD
MRTD
是
druglikeness.valid
Skin_Sens
Skin_Sens
否
druglikeness.valid
Resp_Sens
Resp_Sens
否
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
是
druglikeness.valid
Ser_GGT
Ser_GGT
否
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
是
druglikeness.valid
Ser_ALT
Ser_ALT
否
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
动脉粥样硬化
Atherosclerosis
Corresponding Targets:
阿尔茨海默病
Alzheimer's Disease
Corresponding Targets:
糖尿病
Diabetes Mellitus
Corresponding Targets:
肝保护
Hepatoprotection
Corresponding Targets:
结直肠癌
Colorectal Cancer
Corresponding Targets:
Plant Sources
相关化合物

Cis-紫茎女贞苷B
cis-Ligupurpuroside B
CAS号:350588-96-4
分子式:C35H46O17
分子量:738.7360

14-甲酰基二氢吴茱萸次碱
14-Formyldihydrorutaecarpine
CAS号:68353-23-1
分子式:C20H18N2O2
分子量:318.3760

L-赖氨酸
L-Lysine
CAS号:56-87-1
分子式:C6H14N2O2
分子量:146.1900

L-半胱氨酸盐酸盐一水物
L-Cysteine hydrochloride monohydrate
CAS号:7048-04-6
分子式:C3H10ClNO3S
分子量:175.6270

L-谷氨酸盐酸盐
L-Glutamic acid hydrochloride
CAS号:138-15-8
分子式:C5H10ClNO4
分子量:183.5880

L-高胱氨酸
L-Homocystine
CAS号:626-72-2
分子式:C8H16N2O4S2
分子量:268.3460